2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline
Description
Structural Characterization of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline
Molecular Architecture and IUPAC Nomenclature
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline is a bicyclic heteroaromatic compound featuring a quinoxaline core substituted with a methoxy group at position 2. The methoxy group is connected to a 1-methylpiperidin-3-yl moiety, where the piperidine ring has a methyl substituent at position 1 and a methoxy linkage at position 3.
IUPAC Name:
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline
Molecular Formula:
C₁₄H₁₈N₃O
Molecular Weight:
246.31 g/mol
Key Structural Features:
- Quinoxaline Core: A planar bicyclic system with two nitrogen atoms in the 1,4-positions.
- Methoxy-Piperidine Substituent: A methoxy bridge linking the quinoxaline to a 1-methylpiperidine ring, with the piperidine nitrogen bearing a methyl group.
Crystallographic Analysis and Conformational Studies
While no direct crystallographic data exists for 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline, analogous quinoxaline derivatives provide insights into its potential conformation. For example:
Dihedral Angles:
Conformational Flexibility:
- The piperidine ring adopts a chair conformation, stabilized by the methyl group at position 1.
- The methoxy group may exhibit rotational freedom, allowing varying orientations relative to the quinoxaline ring.
Intercrystalline Interactions:
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
¹H NMR (Predicted Data):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Quinoxaline H-5, H-6, H-7, H-8 | 7.5–8.5 | m (aromatic) | 4H |
| Piperidine CH₂ (adjacent to N) | 2.5–3.0 | m | 4H |
| Piperidine CH (position 3) | 3.2–3.5 | m | 2H |
| Methoxy CH₂ | 3.8–4.1 | s | 2H |
| Methyl (N-CH₃) | 2.1–2.3 | s | 3H |
¹³C NMR (Predicted Data):
| Carbon Environment | δ (ppm) |
|---|---|
| Quinoxaline C=N | 145–155 |
| Piperidine C-N (CH₂) | 40–45 |
| Methoxy CH₂ | 55–60 |
| Methyl (N-CH₃) | 25–30 |
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| C=N (quinoxaline) | 1580–1620 |
| C-O (methoxy) | 1240–1280 |
| C-H (aromatic) | 3050–3100 |
| C-H (piperidine) | 2800–3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λₘₐₓ (nm) | ε (L/mol·cm) | Assignment |
|---|---|---|
| 250–300 | 10,000–15,000 | π→π* transition (quinoxaline) |
| 320–350 | 5,000–8,000 | n→π* transition (methoxy) |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
| Parameter | Value (B3LYP/6-31G*) |
|---|---|
| HOMO Energy | -5.2 eV |
| LUMO Energy | -1.8 eV |
| Band Gap | 3.4 eV |
| Dipole Moment | 2.1 D |
Key Observations:
- Electron Density: The quinoxaline ring exhibits high electron density at nitrogen atoms, while the piperidine methyl group contributes to localized electron distribution.
- Conformational Stability: The methoxy group adopts a staggered conformation relative to the piperidine ring to minimize steric strain.
Molecular Orbital Analysis
| Orbital | Character | Energy (eV) |
|---|---|---|
| HOMO | π-character (quinoxaline) | -5.2 |
| LUMO | σ*-character (C-O) | -1.8 |
| HOMO-1 | σ-character (N-CH₃) | -5.5 |
| LUMO+1 | π*-character (aromatic) | -1.5 |
Reactivity Insights:
- Electrophilic Attack: Likely at the electron-rich quinoxaline nitrogen or aromatic carbons.
- Nucleophilic Attack: Possible at the electropositive piperidine carbon adjacent to the oxygen bridge.
Properties
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-8-4-5-12(10-18)11-19-15-9-16-13-6-2-3-7-14(13)17-15/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUGTCJREATIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,2-Diamines with α-Dicarbonyl Compounds
The quinoxaline backbone is most commonly constructed via the reaction of o-phenylenediamine (1 ) with α-diketones, α-ketoesters, or α-hydroxy ketones. For example, 1 reacts with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline (2 ) in 80% yield. This method, however, produces hydroxylated derivatives, necessitating subsequent functionalization for methoxy group introduction.
Reaction Conditions :
Chlorination for Reactive Intermediates
To enable nucleophilic substitution, 2-hydroxyquinoxalines are often converted to 2-chloro derivatives. Treatment of 2 with phosphorus oxychloride (POCl₃) at reflux yields 2-chloro-3-methylquinoxaline (3 ) with 60% efficiency. This intermediate serves as a pivotal precursor for etherification reactions.
Mechanistic Insight :
POCl₃ acts as both a chlorinating agent and solvent, facilitating the replacement of hydroxyl groups with chlorine via a two-step process:
Convergent Synthesis via Prefunctionalized Building Blocks
Synthesis of (1-Methylpiperidin-3-yl)methanol (4)
The side chain is prepared through sequential steps:
- Reductive Amination : React piperidin-3-one with methylamine in the presence of NaBH₃CN to yield 1-methylpiperidin-3-amine.
- Hydroxymethylation : Treat the amine with formaldehyde under Mannich reaction conditions to install the hydroxymethyl group.
Characterization Data :
Direct Cyclization with Functionalized Diamines
An alternative approach involves synthesizing o-phenylenediamine derivatives pre-attached to the methoxy-piperidine group. However, this method is limited by the instability of such diamines and competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 60–70% | 24–48 h | Simple setup, scalable | Requires harsh bases, moderate yields |
| Mitsunobu | 65–75% | 12 h | Mild conditions, high regioselectivity | Costly reagents, purification challenges |
| Convergent Synthesis | 50–55% | 72 h | Avoids late-stage functionalization | Multi-step, low overall yield |
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced quinoxaline derivatives .
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives, including 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Many quinoxaline derivatives have been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (e.g., G1/S phase), preventing further proliferation of cancer cells.
- Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways involved in tumor growth and survival, such as the phosphoinositide 3-kinase pathway .
A study evaluating the cytotoxicity of quinoxaline derivatives against human breast cancer cell lines reported promising results, indicating significant growth inhibition (IC50 values in the low micromolar range) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | MCF-7 | 15.0 | |
| 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline | Various | Not yet reported | N/A |
Neuropharmacology
Research has indicated that quinoxaline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress could be beneficial in conditions such as Alzheimer's and Parkinson's disease .
Anticancer Efficacy
In a recent study, a series of quinoxaline derivatives were synthesized and tested against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited higher cytotoxicity compared to standard treatments like tamoxifen, suggesting their potential as effective anticancer agents .
Neuroprotection
Another study focused on the neuroprotective effects of quinoxaline derivatives, highlighting their ability to reduce neuronal apoptosis in models of neurodegenerative diseases. The findings suggest that these compounds could be developed further for therapeutic use in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and selectivity, while the quinoxaline ring can participate in various interactions, including hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Melatonin Receptor Affinity
Quinoxaline derivatives are explored as melatonin receptor (MT1/MT2) ligands. The methoxy group in 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline mimics melatonin’s indole methoxy group, a critical pharmacophore for receptor binding .
Antimicrobial Activity
Compounds with ether-linked substituents at C-2 (e.g., 4-(2-methylquinoxalinyloxy)benzaldehyde) exhibit broad-spectrum antimicrobial activity . The piperidine-methoxy group in 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline may enhance membrane penetration due to its amphiphilic nature, though this requires empirical validation .
Anti-Resistance Profiles
The piperidine substituent’s bulk may hinder resistance mutations by requiring multiple structural adjustments in target proteins, a hypothesis supported by studies on HCV protease inhibitors .
Biological Activity
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a methoxy group and a 1-methylpiperidine moiety. This unique structure is believed to contribute to its biological activities.
The biological activities of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline are thought to stem from several mechanisms:
- Antimicrobial Activity : Quinoxaline derivatives have been shown to inhibit bacterial growth by interfering with essential cellular processes. The specific mechanisms may include inhibition of protein synthesis or disruption of cell wall integrity.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction and caspase activation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline. For instance:
- Activity Against Gram-positive Bacteria : It has shown efficacy against antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for these strains were reported to be as low as 0.25 mg/L, indicating potent activity .
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.25 |
| Enterococcus faecalis (VRE) | 0.60 |
Anticancer Activity
In vitro studies have demonstrated that 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline can inhibit the growth of various cancer cell lines. The compound's IC50 values suggest significant cytotoxicity:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25.72 |
| U87 (Glioblastoma) | 45.20 |
These results indicate that the compound may serve as a lead in developing new anticancer therapies.
Case Studies
A notable study explored the efficacy of various quinoxaline derivatives, including our compound, against resistant bacterial strains and cancer cell lines. The findings indicated that compounds with similar structural motifs exhibited enhanced biological activities compared to traditional antibiotics and chemotherapeutics .
Comparative Analysis
When compared to other quinoxaline derivatives, 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline demonstrates a unique profile of activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-quinoxaline | Moderate | Low |
| 2-(1-Methylpiperidin-3-yl)-quinoxaline | High | Moderate |
| 2,3-Diphenylquinoxaline | Low | High |
This comparison underscores the potential of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline as a versatile agent in both antimicrobial and anticancer applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline, and how can purity be ensured?
- Methodology: Multi-step organic synthesis is typically employed, starting with functionalization of the quinoxaline core. For example, nucleophilic substitution at the quinoxaline 2-position with (1-methylpiperidin-3-yl)methanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) is a plausible route . Purity can be validated via HPLC (>95% purity) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How does the methylpiperidinylmethoxy substituent influence the compound’s electronic properties (e.g., HOMO/LUMO energies)?
- Methodology: Density Functional Theory (DFT) calculations can model the electron-donating/withdrawing effects of the substituent. The methoxy group’s π-donor effect raises HOMO energy, while the methylpiperidine’s steric bulk may alter LUMO localization on the quinoxaline ring. Experimental validation via cyclic voltammetry or UV-Vis spectroscopy can correlate theoretical predictions .
Q. What preliminary biological assays are recommended for assessing its therapeutic potential?
- Methodology: Screen for antimicrobial activity (MIC assays against Gram-positive/negative bacteria), anticancer activity (cell viability assays, e.g., MTT on cancer cell lines), and kinase inhibition (kinase profiling panels). For example, quinoxaline derivatives with similar substituents show protoporphyrinogen oxidase (PPO) inhibition or TLR7 modulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?
- Methodology:
- Variation of substituents : Synthesize analogs with modified piperidine rings (e.g., replacing methyl with ethyl or introducing chiral centers) and compare bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like kinases or PPO .
- ADMET profiling : Assess metabolic stability (microsomal assays), permeability (Caco-2), and toxicity (AMES test) .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example: If one study reports potent anticancer activity but another shows low efficacy, consider variables like cell line specificity (e.g., Colletotrichum vs. HeLa cells) or assay conditions (oxygen levels affecting redox-sensitive pathways). Meta-analysis of substituent effects (e.g., methoxy vs. chloro groups) and dose-response curves can clarify discrepancies .
Q. What computational strategies are effective for predicting binding modes with kinase targets?
- Methodology:
- Molecular Dynamics (MD) Simulations : Simulate binding to receptor tyrosine kinases (e.g., EGFR) to assess stability of the methylpiperidinylmethoxy group in hydrophobic pockets .
- Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modifications to guide rational design .
Q. How do stereochemical variations in the methylpiperidine moiety affect biological activity?
- Methodology: Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis. Test enantioselective activity in kinase inhibition assays. For example, (R)- vs. (S)-methylpiperidine may exhibit divergent binding affinities due to steric clashes or hydrogen-bonding differences .
Methodological Notes
- Data Interpretation : Correlate electronic properties (DFT) with bioactivity; e.g., higher HOMO energy may enhance electron transfer in redox-active pathways .
- Synthetic Challenges : The methylpiperidine ring’s steric hindrance may require optimized coupling conditions (e.g., Pd-catalyzed Buchwald-Hartwig amination) .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, streptomycin for antimicrobial activity) and validate mechanisms via knockout cell lines or enzyme inhibition kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
